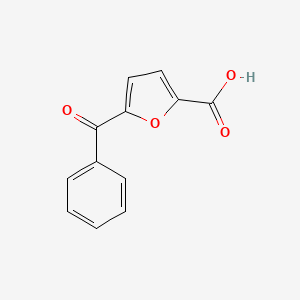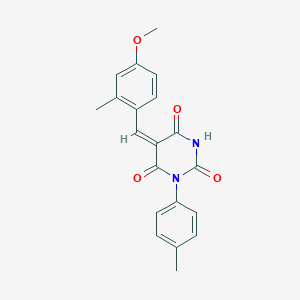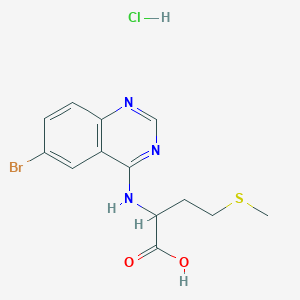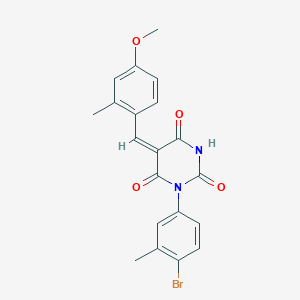![molecular formula C15H15N3O2S B5220918 N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide](/img/structure/B5220918.png)
N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide, commonly known as AMPT, is a potent inhibitor of the enzyme tryptophan hydroxylase (TPH). TPH is the rate-limiting enzyme in the biosynthesis of serotonin, a neurotransmitter that plays a critical role in regulating mood, behavior, and cognition. AMPT has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes.
作用机制
AMPT inhibits N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide, the enzyme responsible for the biosynthesis of serotonin. N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is then converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC). By inhibiting N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide, AMPT reduces the availability of tryptophan for serotonin biosynthesis, leading to a decrease in serotonin levels.
Biochemical and Physiological Effects
AMPT-induced serotonin depletion has been shown to have a wide range of biochemical and physiological effects. In animals, AMPT administration leads to decreased locomotor activity, increased aggression, and altered circadian rhythms. In humans, AMPT has been shown to induce depressive symptoms, impair cognitive function, and alter social behavior.
实验室实验的优点和局限性
AMPT has several advantages as a research tool. It is a potent and selective inhibitor of N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide, allowing for precise manipulation of serotonin levels. It has also been well-characterized in terms of its pharmacokinetics and pharmacodynamics, making it a reliable tool for studying the effects of serotonin depletion. However, AMPT also has some limitations. It is a non-specific inhibitor of N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide, inhibiting both isoforms of the enzyme. It also has a relatively short half-life, requiring frequent dosing to maintain serotonin depletion.
未来方向
AMPT has been a valuable tool in the study of serotonin function, but there are still many unanswered questions about the role of serotonin in health and disease. Some potential future directions for research include:
- Investigating the role of serotonin in the regulation of immune function and inflammation.
- Studying the effects of serotonin depletion on the gut microbiome and its potential implications for health and disease.
- Investigating the role of serotonin in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Developing more selective and long-acting inhibitors of N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]acetamide for use in research and potential therapeutic applications.
合成方法
AMPT can be synthesized via a multistep process starting from 2-aminopyrimidine. The first step involves the alkylation of 2-aminopyrimidine with 2-bromoacetophenone to yield 2-(2-acetylphenylamino)pyrimidine. This intermediate is then treated with methylthiol chloride to introduce the methylthio group at the 6-position of the pyrimidine ring. Finally, the acetyl group at the 5-position is converted to the acetamide group using ammonia and acetic anhydride.
科学研究应用
AMPT has been extensively used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It has been used to study the effects of serotonin depletion on mood, behavior, and cognition in both animals and humans. AMPT has also been used to investigate the role of serotonin in the regulation of appetite, sleep, pain, and stress response.
属性
IUPAC Name |
N-(5-acetyl-6-methylsulfanyl-2-phenylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9(19)12-14(16-10(2)20)17-13(18-15(12)21-3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELNZBWBDSTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24823105 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[5-acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5220855.png)
![1-(4-ethoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220861.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5220864.png)
![8-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5220873.png)
![6-nitro-2-{4-[6-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5220880.png)



![N-{[(4-ethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5220897.png)
![N-[2-(4-methoxyphenoxy)ethyl]benzenesulfonamide](/img/structure/B5220909.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220911.png)
![(3aS*,6aR*)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5220930.png)
![ethyl 2-{[(benzylamino)(oxo)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5220940.png)